2-Amino-4,6-dichloropyrimidine
Overview
Description
2-Amino-4,6-dichloropyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pyrimidine derivatives. It is characterized by a planar six-membered ring structure with significant double-bond character in the C-C and C-N bonds within the ring. This compound is a key intermediate in the preparation of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT . The molecular structure of 2-amino-4,6-dichloropyrimidine has been studied using X-ray methods, revealing the planar nature of the pyrimidine ring and the presence of van der Waals forces and hydrogen bonding in its crystal structure .
Synthesis Analysis
The synthesis of 2-amino-4,6-dichloropyrimidine derivatives has been explored in various studies. An unusual aromatic substitution has been observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, where the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one is substituted by chloride, leading to the formation of 2-amino-4,5,6-trichloropyrimidine . Additionally, a regioselective synthesis approach has been reported for the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, which involves S(N)Ar and metal-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 2-amino-4,6-dichloropyrimidine has been determined by X-ray crystallography, showing that the pyrimidine ring is planar and the chlorine atoms and methyl groups (in the case of methyl-substituted derivatives) are distributed randomly throughout the structure . The structure is stabilized by van der Waals forces and a system of hydrogen bonds .
Chemical Reactions Analysis
2-Amino-4,6-dichloropyrimidine is reactive towards various chemical transformations. It can undergo regioselective amination and thiolation, which can then be further modified through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Liebeskind-Srogl cross-coupling, leading to the synthesis of trisubstituted pyrido[3,2-d]pyrimidine derivatives . The reactivity of this compound is also evident in the formation of unclassical hydrogen bonds in its crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4,6-dichloropyrimidine are influenced by its molecular structure. The planarity of the pyrimidine ring and the presence of chlorine atoms contribute to the compound's ability to form hydrogen bonds and van der Waals interactions, which are crucial for its solid-state properties . The compound's reactivity towards nucleophilic substitution and cross-coupling reactions is a key aspect of its chemical behavior, which is utilized in the synthesis of various pyrimidine derivatives with potential biological activities .
Scientific Research Applications
Structural Analysis and Properties
- The structures of pyrimidines, including 2-Amino-4,6-dichloropyrimidine, have been elucidated using X-ray methods. This compound, featuring a planar six-membered ring, exhibits significant double-bond character in its C—C and C—N bonds. Its structure involves van der Waals forces and a system of hydrogen bonds, which are crucial for understanding its interactions and stability (Clews & Cochran, 1948).
Chemical Synthesis and Modification
- 2-Amino-4,6-dichloropyrimidine has been used as a precursor in the synthesis of various compounds, including 5-substituted derivatives. These derivatives have shown biological properties such as inhibiting nitric oxide production in immune-activated cells (Jansa et al., 2014).
- In another study, 2-Amino-4,6-dichloropyrimidine was modified to produce 2-amino-4,6-dimethoxy pyrimidine, demonstrating the flexibility of this compound in chemical transformations (Mu Xue-ling, 2005).
Molecular Interactions and Computational Studies
- Computational studies using methods like MP2 and B3LYP have been conducted on 2-Amino-4,6-dichloropyrimidine to understand its molecular geometry and dimer interactions. Such studies are vital for comprehending the electronic properties of nucleic acid bases and their derivatives (Hasanein & Senior, 2007).
Biological Applications and Antiviral Properties
- 2-Amino-4,6-dichloropyrimidine exhibits antiviral activity. It has been shown to inhibit the growth of various RNA and DNA viruses, including polio and herpes simplex viruses, by acting on structural virus proteins (Colla et al., 1977).
Antibacterial Effects
- Derivatives of 2-Amino-4,6-dichloropyrimidine have been synthesized and tested for antibacterial activity. Some of these derivatives have shown efficacy against a range of human bacterial flora (Fellahi et al., 1995).
Role in Soil Science and Agricultural Applications
- The compound has been evaluated as a nitrification inhibitor in soil, showing potential for increasing the efficiency of nitrogenous fertilizers in agriculture, particularly in subtropical soils (Srivastava et al., 2016).
Safety And Hazards
Future Directions
The future directions of 2-Amino-4,6-dichloropyrimidine research could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
properties
IUPAC Name |
4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOAVGMSDSWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Record name | 2-amino-4,6-dichloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049420 | |
Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049420 | |
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Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dichloropyrimidine | |
CAS RN |
56-05-3 | |
Record name | 4,6-Dichloro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,6-dichloropyrimidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056053 | |
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Record name | 2-Amino-4,6-dichloropyrimidine | |
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Record name | 2-Pyrimidinamine, 4,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Amino-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DICHLOROPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F759P8I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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